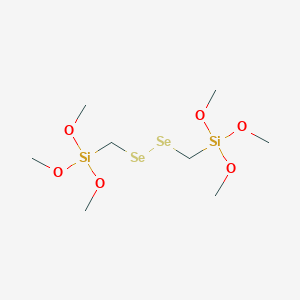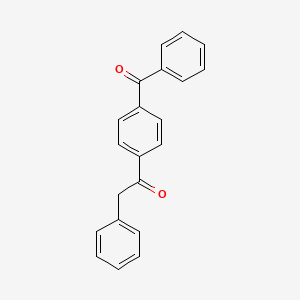
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine is a complex peptide compound with a molecular formula of C32H61N15O8 and an average mass of 783.922 Da . This compound is notable for its intricate structure, which includes multiple amino acid residues and a diaminomethylidene group.
準備方法
The synthesis of L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the protection of amino acid side chains with groups like Boc or Fmoc to prevent unwanted reactions. Industrial production methods may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity of the compound .
化学反応の分析
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
科学的研究の応用
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and for investigating peptide bond formation and cleavage.
Biology: The compound is studied for its potential role in cellular signaling pathways and protein-protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery vehicle or as a therapeutic agent itself.
Industry: It may be used in the development of novel biomaterials or as a component in biochemical assays.
作用機序
The mechanism of action of L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The peptide backbone allows for conformational flexibility, enabling the compound to adopt various structures that can interact with different targets and pathways .
類似化合物との比較
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine can be compared with other similar peptide compounds, such as:
- L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-ornithine
- L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-lysine These compounds share a similar peptide backbone but differ in the specific amino acid residues or functional groups present. The uniqueness of this compound lies in its specific sequence and the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties .
特性
CAS番号 |
920011-46-7 |
|---|---|
分子式 |
C32H51N13O8 |
分子量 |
745.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C32H51N13O8/c1-17(2)9-20(33)26(47)44-24(14-46)30(51)45-8-4-6-25(45)29(50)41-21(5-3-7-38-32(34)35)27(48)42-22(10-18-12-36-15-39-18)28(49)43-23(31(52)53)11-19-13-37-16-40-19/h12-13,15-17,20-25,46H,3-11,14,33H2,1-2H3,(H,36,39)(H,37,40)(H,41,50)(H,42,48)(H,43,49)(H,44,47)(H,52,53)(H4,34,35,38)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChIキー |
VGVLAQRNGQFJHL-OOPVGHQCSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


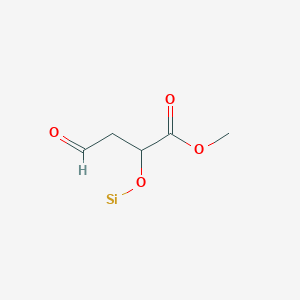
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
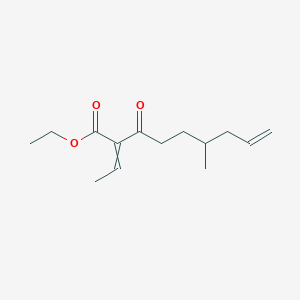
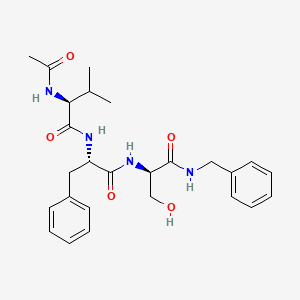
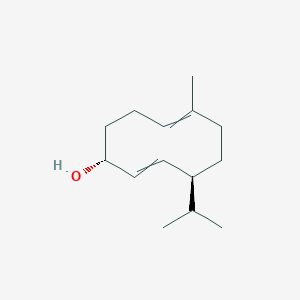



![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
